molecular formula C16H14N2O3 B1676652 (1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol CAS No. 89159-60-4

(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol

Cat. No. B1676652
CAS RN: 89159-60-4
M. Wt: 282.29 g/mol
InChI Key: GNJUKVGDCUKDLF-UHFFFAOYSA-N
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Description

“(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol” is a chemical compound with the linear formula C16H16N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Catalysis

  • β-Carbolines Synthesis : A study by Behforouz et al. (1988) describes the synthesis of β-carbolines from β-methyltryptophan, involving the reaction of a-methyl-N-(1-Methylethyl)-1H-indole-3-methanamine with methyl nitroacetate, resulting in a series of β-carbolines with various substitutions (Behforouz et al., 1988).
  • Catalysis with Methanol : Sarki et al. (2021) reported a method using methanol for N-methylation of amines and transfer hydrogenation of nitroarenes, where methanol acts as a hydrogen source and C1 synthon (Sarki et al., 2021).

Chemical Reactions and Synthesis

  • Indole Inhibitors Synthesis : Ambrus et al. (2008) synthesized a series of 2-aryl-1H-indoles, identifying (2-phenyl-1H-indol-5-yl)-methanol as a potent antibacterial compound against Staphylococcus aureus (Ambrus et al., 2008).
  • Palladium-Catalyzed Methylation : Wang et al. (2019) developed a method for the synthesis of N-methyl-arylamines from nitroarenes using methanol, demonstrating the methylation of various amines under mild conditions (Wang et al., 2019).

Supercritical Fluid Applications

  • Supercritical Methanol for Ring-Methylation : Kishida et al. (2010) investigated the ring-methylation of pyrrole and indole using supercritical methanol, resulting in selective methylation at specific positions on the indole ring (Kishida et al., 2010).

Pharmaceutical Applications

  • Synthesis of Pharmaceutical Intermediates : Baichurina et al. (2011) explored the hydrogenation of adducts from indole derivatives for synthesizing indolylaminopropanoate, a precursor for methylated indole ring phenyl-substituted tryptophan (Baichurina et al., 2011).

Green Chemistry Applications

  • Metal-Free Reduction of Nitro Aromatic Compounds : Giomi et al. (2011) described the use of (2-pyridyl)phenyl methanol for metal-free reduction of nitro aromatic compounds, highlighting its role in sustainable chemical processes (Giomi et al., 2011).

Safety And Hazards

Sigma-Aldrich provides “(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol” to early discovery researchers and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Indole derivatives, which “(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol” is a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Their application for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

(1-methyl-5-nitro-3-phenylindol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJUKVGDCUKDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353779
Record name 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol

CAS RN

89159-60-4
Record name 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Wen, SE Young, MT Duvernay, ML Schulte… - Bioorganic & medicinal …, 2014 - Elsevier
Herein we report the discovery and SAR of an indole-based protease activated receptor-4 (PAR-4) antagonist scaffold derived from a similarity search of the Vanderbilt HTS collection, …
Number of citations: 41 www.sciencedirect.com
SE Young, MT Duvernay, ML Schulte… - Probe Reports from …, 2015 - ncbi.nlm.nih.gov
2. Materials and Methods Platelet Isolation. Platelets were prepared via the standard washed platelet protocol as described below. Briefly, written informed consent was obtained from …
Number of citations: 11 www.ncbi.nlm.nih.gov

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